A Technical Guide to 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazolo[4,5-b]pyridine Scaffold
The fusion of pyridine and oxazole rings creates the oxazolo[4,5-b]pyridine heterocyclic system, a scaffold of significant interest in medicinal chemistry. This structural motif is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. The incorporation of a bromine atom and a methyl group, as in 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine, offers synthetic handles for further molecular elaboration and can significantly influence the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine, focusing on its chemical identity, a plausible synthetic route, and its potential as a building block in the development of novel therapeutics.
Core Compound Identification
The fundamental chemical identifiers for 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine are crucial for its unambiguous documentation and procurement in a research and development setting.
| Identifier | Value |
| CAS Number | 1196155-00-6[1] |
| Molecular Formula | C₇H₅BrN₂O[1] |
| Molecular Weight | 213.03 g/mol [1] |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is not abundant, a highly plausible and efficient synthetic route can be extrapolated from the well-established synthesis of its isomer, 6-Bromo-2-methyl-oxazolo[4,5-b]pyridine[2]. The key transformation involves the cyclization of an ortho-amino hydroxy pyridine with a reagent that provides the 2-methyl group of the oxazole ring.
A likely precursor for this synthesis is 2-amino-5-bromo-3-hydroxypyridine. The synthesis would proceed via a condensation reaction with a suitable reagent like triethyl orthoacetate, followed by acid-catalyzed cyclization.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 2-amino-5-bromo-3-hydroxypyridine (1 equivalent) in triethyl orthoacetate (excess, acting as both reagent and solvent), add a catalytic amount of p-toluenesulfonic acid monohydrate.
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Heating: Stir the reaction mixture at an elevated temperature (e.g., 130°C) for a designated period (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water to remove the catalyst and other water-soluble impurities.
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Purification: Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent like ethanol to yield the final product.
The rationale behind this one-pot approach is its efficiency and atom economy. Triethyl orthoacetate serves as the source for the C2-methyl group of the oxazole ring, and the acidic catalyst facilitates the intramolecular cyclization to form the fused heterocyclic system.
Applications in Drug Discovery and Medicinal Chemistry
The oxazolo[4,5-b]pyridine scaffold is a versatile template for designing bioactive molecules. The presence of the bromo-substituent at the 5-position is particularly advantageous for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).
Derivatives of the oxazolo[4,5-b]pyridine core have been investigated for a variety of therapeutic applications:
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Antitumor Agents: Certain oxazolo[4,5-b]pyridine derivatives have been designed and synthesized as potential antitumor agents, targeting enzymes like human DNA topoisomerase IIα[3]. The planar nature of the fused ring system allows for potential intercalation with DNA or interaction with the active sites of enzymes involved in cell proliferation.
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Antimicrobial Activity: The related thiazolo[4,5-b]pyridine scaffold has shown promise in the development of new antimicrobial agents.[4] This suggests that oxazolo[4,5-b]pyridines could also exhibit antibacterial or antifungal properties.
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Kinase Inhibitors: Fused heterocyclic systems are common motifs in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The oxazolo[4,5-b]pyridine scaffold could be explored for this purpose.
The 5-bromo-2-methyl derivative serves as a key intermediate for building libraries of compounds for high-throughput screening to identify novel drug candidates.
Physicochemical and Safety Profile
Detailed experimental data for 5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is not widely published. However, based on related structures, the following can be inferred:
| Property | Predicted/Inferred Value |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Stability | Stable under normal laboratory conditions. |
Safety and Handling
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[5]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
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Toxicity: Brominated aromatic compounds can be irritants and may be harmful if swallowed or absorbed through the skin. Handle with care.
Conclusion
5-Bromo-2-methyl-oxazolo[4,5-b]pyridine is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis from readily available precursors and the synthetic versatility offered by the bromine substituent make it an attractive starting point for the creation of diverse chemical libraries. The established biological activities of the broader oxazolo[4,5-b]pyridine class of compounds, particularly in oncology and infectious diseases, provide a strong rationale for the further investigation and derivatization of this promising scaffold. As with any novel chemical entity, appropriate safety precautions should be observed during its handling and use in the laboratory.
References
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Andleeb, S., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7294. [Link]
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Anter, N. M., et al. (2025). Discovery of thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6]pyrido[2,3-d][3][4]oxazin & thiazolo[4,5-b]pyridine derivatives as novel CDK2 inhibitors: Synthesis, biological evaluation and in-silico studies. ResearchGate. [Link]
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Bozdağ, M., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]
- Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
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Guillon, J., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. HAL Open Science. [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
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Pipzine Chemicals. (n.d.). Oxazolo[4,5-b]pyridine, 2-Methyl- Properties, Uses, Safety & Synthesis. Pipzine Chemicals. [Link]
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PubChem. (n.d.). Oxazolo(4,5-b)pyridine. National Center for Biotechnology Information. [Link]
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ResearchGate. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate. [Link]
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ResearchGate. (2022). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. ResearchGate. [Link]
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